Researchers studying serotonergic pathways often face confounding 5-HT2A activation with standard tryptamines. 5-Methoxy NMT (CAS 2009-03-2) provides a selective 5-HT1A agonist probe, minimizing off-target effects.
High purity (>98%) supports reproducible research.
5-Methoxy N-methyltryptamine (5-Methoxy NMT) is a tryptamine alkaloid belonging to the class of 5-methoxy-substituted indoleamines. As the N-monomethylated analog of 5-methoxytryptamine (5-MeO-T) and a close structural relative of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), its primary value in research is derived from the specific pharmacological profile conferred by its unique substitution pattern. Its activity is centered on serotonin (5-HT) receptors, but with functional consequences that diverge significantly from its more common N,N-dialkylated or non-methoxylated counterparts, making it a specific tool for dissecting serotonergic pathways. [1]
Substituting 5-Methoxy NMT with its close analogs, such as 5-MeO-DMT or N-methyltryptamine (NMT), is inadvisable for controlled research due to critical differences in functional activity. The presence versus absence of the 5-methoxy group, and particularly the distinction between a single (N-methyl) and double (N,N-dimethyl) substitution on the terminal amine, fundamentally alters the molecule's interaction with key serotonin receptors. This leads to distinct in vivo outcomes; for example, while many N,N-dialkylated tryptamines are potent agonists at the 5-HT2A receptor, 5-Methoxy NMT shows a divergent profile where 5-HT1A receptor interactions appear to dominate its behavioral effects. [1] Therefore, selecting 5-Methoxy NMT is a deliberate choice to engage a specific pharmacological pathway, not a generic tryptamine scaffold.
In a standard in vivo model for assessing 5-HT2A receptor agonism, 5-Methoxy NMT is functionally distinct from its N,N-dialkylated relatives. A 2024 study in *ACS Chemical Neuroscience* demonstrated that while various N,N-dialkyl and N-isopropyl 5-MeO-DMT analogs potently induced the head-twitch response (HTR) in mice, the N-methyl analog (5-Methoxy NMT) did not. [1] This lack of activity in a key behavioral assay for psychedelic potential highlights its divergent functional selectivity.
| Evidence Dimension | Head-Twitch Response (HTR) Induction in C57Bl/6J mice |
| Target Compound Data | Did not induce HTRs |
| Comparator Or Baseline | N,N-dialkyl and N-isopropyl 5-MeO-DMT analogs: Active (ED50 range = 0.2–1.8 mg/kg) |
| Quantified Difference | Qualitatively distinct functional outcome (inactive vs. active) |
| Conditions | In vivo assay, subcutaneous injection in mice. |
For researchers needing to isolate non-5-HT2A-mediated effects or requiring a negative control for HTR studies, this compound is a rational choice over its HTR-active analogs.
The synthesis of mono-methylated amines from a primary amine precursor like 5-methoxytryptamine (5-MeO-T) presents a common process-control challenge: over-alkylation. Standard methylation procedures can readily produce a mixture of the starting material, the desired mono-methylated product (5-Methoxy NMT), and the di-methylated byproduct (5-MeO-DMT). [1] These compounds have similar chromatographic properties, making purification to high isomeric purity difficult and resource-intensive.
| Evidence Dimension | Synthesis Purity & Process Efficiency |
| Target Compound Data | Procured as a single, purified compound with defined identity and guaranteed purity. |
| Comparator Or Baseline | In-house synthesis from 5-methoxytryptamine, which risks a difficult-to-separate mixture of starting material, mono-, and di-methylated products. |
| Quantified Difference | Eliminates reaction optimization and complex chromatographic purification steps, ensuring batch-to-batch reproducibility. |
| Conditions | Standard N-methylation reaction conditions (e.g., reductive amination). |
Procuring this specific compound de-risks research by providing a pure, characterized starting material, avoiding the time, cost, and uncertainty of synthesis and purification.
Despite its inactivity in the 5-HT2A-mediated HTR assay, 5-Methoxy NMT is demonstrably bioactive in vivo through other pathways. Studies have shown it induces physiological effects known to be mediated by the 5-HT1A receptor, such as hypothermia and hypolocomotion in rodents. [1] This confirms the compound reaches and acts on central targets, but channels its effects through a different primary mechanism than its classic psychedelic analogs, which are defined by potent 5-HT2A agonism. [2]
| Evidence Dimension | Primary In Vivo Receptor-Mediated Effects |
| Target Compound Data | Induces 5-HT1A-mediated hypothermia and hypolocomotion. |
| Comparator Or Baseline | Classic psychedelic tryptamines (e.g., DMT, certain 5-MeO-DMT analogs) are primarily characterized by potent 5-HT2A-mediated HTR. |
| Quantified Difference | Demonstrates a functional shift from 5-HT2A- to 5-HT1A-dominant activity in key behavioral and physiological outcomes. |
| Conditions | In vivo rodent models. |
This compound allows researchers to specifically probe 5-HT1A-related pathways in vivo without the confounding, and often behaviorally overwhelming, effects of potent 5-HT2A receptor activation.
Based on its demonstrated lack of activity in the head-twitch response model, 5-Methoxy NMT serves as an ideal negative control to confirm that an observed effect in a tryptamine study is specifically mediated by the 5-HT2A receptor and not a general property of the tryptamine scaffold. [1]
For researchers studying the role of 5-HT1A receptors in thermoregulation, locomotion, anxiety, or depression models, this compound provides a means to activate these receptors with a tryptamine structure without the potent and potentially confounding activation of 5-HT2A receptors. [REFS-1, REFS-2]
As a key data point between the primary amine (5-MeO-T) and the tertiary amine (5-MeO-DMT), procuring high-purity 5-Methoxy NMT is essential for accurately defining the SAR of N-alkylation on receptor affinity and functional activity within the 5-methoxytryptamine class.